molecular formula C14H13N3O2S B2997221 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946229-28-3

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2997221
CAS RN: 946229-28-3
M. Wt: 287.34
InChI Key: QNDWRFKBYORBLS-UHFFFAOYSA-N
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Description

“N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” is a complex organic compound that contains a benzothiazole ring and an isoxazole ring . Benzothiazole derivatives have been studied for their potential biological activities, including as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, benzothiazole derivatives are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Catalytic Applications and Synthesis

N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, a closely related compound, served as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts. These composites demonstrated high catalytic activity in Suzuki reactions in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings. This advancement underscores the potential of such compounds in developing efficient methods for synthesizing complex organic structures (Bumagin et al., 2019).

Biological Activity

Research into the biological activities of compounds structurally related to N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide reveals a broad spectrum of potential applications. For example, studies have found that derivatives of this compound exhibit promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis. These compounds show efficacy at non-cytotoxic concentrations, highlighting their potential as safe and effective antibacterial agents (Palkar et al., 2017).

Antimicrobial and Antioxidant Activities

Further research has demonstrated that N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides exhibit significant antimicrobial and antioxidant activities. This study suggests that incorporating heterocyclic rings at specific positions on the benzimidazole ring can enhance biological activity, providing a pathway for the development of new antimicrobial and antioxidant compounds (Sindhe et al., 2016).

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-7-4-8(2)12-11(5-7)20-14(15-12)16-13(18)10-6-9(3)17-19-10/h4-6H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDWRFKBYORBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

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